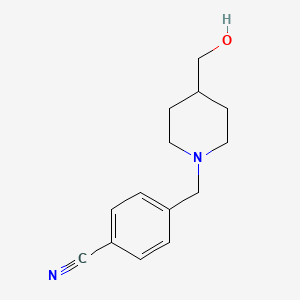![molecular formula C11H15ClN4O B2916640 [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride CAS No. 2380141-48-8](/img/structure/B2916640.png)
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride, also known as MMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMH is a triazole derivative that has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been found to exhibit antimicrobial, antifungal, and antitumor activities. This compound has also been used as a building block for the synthesis of new triazole derivatives with improved biological activities. This compound has been investigated for its potential use in the development of new materials, such as polymers and coatings. This compound has also been used as a reagent for the determination of metal ions in analytical chemistry.
Wirkmechanismus
The mechanism of action of [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of microorganisms and cancer cells by interfering with their metabolic pathways. This compound may also act by binding to metal ions and forming stable complexes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of different microorganisms, including bacteria and fungi. This compound has also been found to exhibit antitumor activity against different cancer cell lines. This compound has been shown to bind to metal ions, such as copper and zinc, and form stable complexes. This compound has also been found to exhibit antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound can be easily synthesized using different methods and can be obtained as a hydrochloride salt, which makes it easy to handle in the lab. This compound is also stable under different conditions and can be stored for a long time. This compound has low toxicity, which makes it safe to use in lab experiments. However, this compound has some limitations, including its solubility in water and its limited availability.
Zukünftige Richtungen
There are several future directions for the research on [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride. One direction is the synthesis of new this compound derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of this compound and its binding to metal ions. This compound can also be used as a building block for the synthesis of new materials with improved properties. This compound can also be used as a reagent for the determination of metal ions in different samples. Further research is needed to fully understand the potential applications of this compound in different fields.
Conclusion:
In conclusion, this compound, also known as this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound has several potential applications in different fields, and further research is needed to fully understand its potential.
Synthesemethoden
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been synthesized using different methods, including the reaction of 4-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole with formaldehyde and ammonia in the presence of a catalyst. Another method involves the reaction of 4-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole with chloroacetic acid, followed by reduction with sodium borohydride. The final product is obtained as a hydrochloride salt.
Eigenschaften
IUPAC Name |
[1-(2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O.ClH/c1-8-3-4-11(16-2)10(5-8)15-7-9(6-12)13-14-15;/h3-5,7H,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUXZMZPZQKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2916557.png)
![Oxolan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2916559.png)
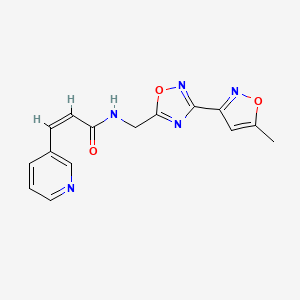
![N-(5-chloro-2-methoxyphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2916563.png)
![2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2916564.png)


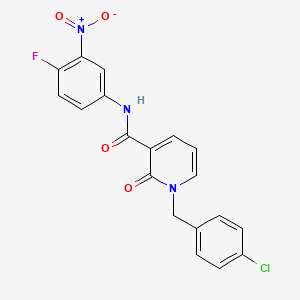

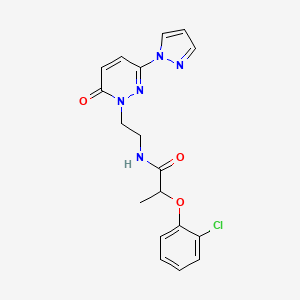
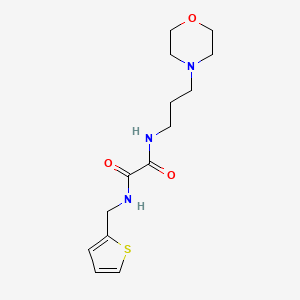
![2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B2916577.png)

